4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

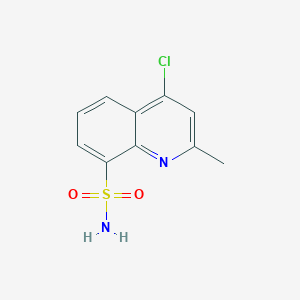

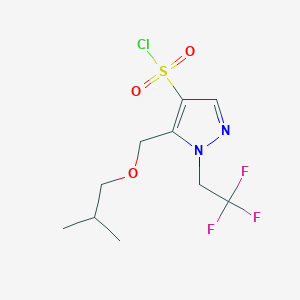

“4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid” is a compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid”, typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by the cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis

The InChI code for “4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid” is 1S/C8H12N2O3/c1-2-6-9-7(13-10-6)4-3-5-8(11)12/h2-5H2,1H3,(H,11,12) . This indicates that the compound contains eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms.Physical And Chemical Properties Analysis

“4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid” is a liquid at room temperature . It has a predicted boiling point of 375.1 °C at 760 mmHg and a predicted density of 1.2 g/mL .科学研究应用

Drug Discovery and Pharmaceutical Applications

The 1,2,4-oxadiazole core is incorporated in many experimental, investigational, and marketed drugs due to its bioactive properties . The derivatives of this core, including 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid , are explored for their potential in treating various diseases. They are particularly valued for their ability to act as bioisosteres, replacing other functional groups in drug molecules to improve efficacy or reduce toxicity.

Synthesis of Bioactive Molecules

Synthetic methods that convert various organic compounds into 1,2,4-oxadiazoles at room temperature are crucial for preparing pharmaceutically important molecules . These methods are divided into categories such as two-stage protocols, one-pot synthesis, and oxidative cyclizations, each with its own set of advantages for medicinal chemistry.

Antibacterial and Antifungal Agents

Compounds with the 1,2,4-oxadiazole moiety have shown promising antibacterial and antifungal activities. They are comparable to reference drugs like amoxicillin and fluconazole, making them potential candidates for new antimicrobial agents .

Anticancer Research

The structural properties of 1,2,4-oxadiazoles make them suitable for exploration as anticancer agents. Research into the synthesis of new derivatives, including 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid , aims to discover compounds with improved efficacy against various cancer types .

Agriculture: Plant Protection Agents

In agriculture, 1,2,4-oxadiazole derivatives serve as plant protection agents due to their herbicidal, insecticidal, and fungicidal activities. They help in combating diseases affecting crops and contribute to the development of more resilient plant varieties .

Analgesic and Anti-inflammatory Properties

The oxadiazole ring is explored for its analgesic and anti-inflammatory properties. This makes it a valuable component in the design of new pain relief and anti-inflammatory medications .

Antiviral and Antihypertensive Uses

Research into 1,2,4-oxadiazole derivatives also extends to antiviral and antihypertensive applications. These compounds are investigated for their potential to treat viral infections and manage blood pressure levels .

Neurological Disorders

The versatility of the 1,2,4-oxadiazole ring allows for its investigation in the treatment of neurological disorders. Its derivatives are studied for their potential roles in neuroprotection and as treatments for conditions such as epilepsy and neurodegenerative diseases .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-6-9-7(13-10-6)4-3-5-8(11)12/h2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGAWYPJAQTIGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2881504.png)

![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]acetamide](/img/structure/B2881516.png)